(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-2-Oxabicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. For instance, a diene and a dienophile can be reacted to form the bicyclic structure, which is then oxidized to introduce the ketone functionality at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-6-Oxa-2-azabicyclo[3.2.1]octan-7-one
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- (1S,5R)-6-(tert-Butoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Uniqueness
(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
1004-20-2 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
JCYLVLDCMAUAKJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC(=O)O2 |
Canonical SMILES |
C1CC2CC1CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.